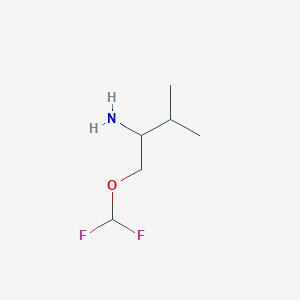

1-(Difluoromethoxy)-3-methylbutan-2-amine

Descripción

Significance of Fluorinated Organic Molecules in Contemporary Research

The introduction of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. chemrxiv.org Fluorine's unique properties, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can dramatically alter a molecule's physicochemical and biological characteristics. chemrxiv.orgvibrantpharma.com

In the life sciences, fluorination is a widely used strategy to enhance the metabolic stability, bioavailability, and binding affinity of drug candidates. vibrantpharma.comnih.gov The replacement of a hydrogen atom or a hydroxyl group with fluorine can block sites of metabolic degradation, leading to a longer half-life of a drug in the body. google.com Furthermore, the strategic incorporation of fluorine can influence a molecule's lipophilicity, which affects its ability to cross cell membranes and interact with biological targets. google.com It is estimated that fluorine-containing compounds constitute around 25% of all small-molecule drugs currently in clinical use. nih.gov This trend is expected to continue, with a significant portion of newly introduced drugs featuring fluorine atoms. nih.govuni.lu

The impact of fluorination extends beyond pharmaceuticals into materials science, where fluorinated compounds are used in the production of polymers with high chemical resistance and thermal stability, as well as in advanced liquid crystals for display technologies. nih.govgoogle.com

Key Effects of Molecular Fluorination:

| Property Affected | Consequence in Drug Design |

|---|---|

| Metabolic Stability | Increased resistance to metabolic degradation, leading to longer drug half-life. vibrantpharma.comgoogle.com |

| Lipophilicity | Enhanced ability to cross biological membranes and improved target binding. vibrantpharma.comgoogle.com |

| Binding Affinity | Altered electronic properties can lead to stronger interactions with biological targets. chemrxiv.org |

| Bioavailability | Improved absorption and distribution within the body. vibrantpharma.com |

Role of Chiral Amines as Versatile Synthetic Building Blocks

Chiral amines are indispensable building blocks in asymmetric synthesis, a field focused on creating specific stereoisomers of a molecule. vibrantpharma.combldpharm.com This is particularly crucial in drug development, as different enantiomers of a chiral drug can have vastly different biological activities. americanelements.com It is estimated that approximately half of all current active pharmaceutical ingredients (APIs) contain a chiral amine in their structure. vibrantpharma.com

These compounds serve multiple roles in synthesis. They can be incorporated directly into the final molecular structure, acting as a key source of chirality. google.com Additionally, they are widely used as chiral auxiliaries or chiral bases to control the stereochemical outcome of chemical reactions. bldpharm.com The pharmaceutical industry's rising demand for enantiomerically pure compounds has driven the development of numerous synthetic methods to produce chiral amines, including asymmetric catalysis and the resolution of racemic mixtures. americanelements.com The use of chiral amines as starting materials facilitates the efficient production of complex drug candidates for clinical evaluation.

Overview of 1-(Difluoromethoxy)-3-methylbutan-2-amine within Complex Molecular Architectures

1-(Difluoromethoxy)-3-methylbutan-2-amine is a chiral, fluorinated building block that combines the structural features discussed previously. Its potential lies in its utility as an intermediate for constructing more complex molecules, particularly in the field of drug discovery. The difluoromethoxy group (-OCHF₂) offers a metabolically stable alternative to other functional groups and can modulate lipophilicity and binding interactions.

Despite its potential, detailed research findings and specific examples of its incorporation into complex molecular architectures are not widely available in published literature. vibrantpharma.com The compound is primarily available through chemical suppliers as a building block for research and development. vibrantpharma.combldpharm.com This suggests it is a relatively novel reagent whose applications in multi-step syntheses are still emerging or are part of proprietary industrial research.

Recent studies on the synthesis of related gem-difluoromethoxyamines have highlighted that preparing certain acyclic, NH-bearing compounds can be challenging, which may influence their broader adoption in synthetic campaigns. chemrxiv.org However, the development of robust synthetic methods for this class of compounds is an active area of research, driven by the significant potential of fluorinated motifs in medicinal chemistry. chemrxiv.org

Below are the known chemical properties of the compound.

Chemical Data for 1-(Difluoromethoxy)-3-methylbutan-2-amine:

| Identifier | Value |

|---|---|

| Molecular Formula | C₆H₁₃F₂NO |

| Monoisotopic Mass | 153.09653 Da |

| SMILES | CC(C)C(COC(F)F)N |

| InChIKey | ZLJIKUAWCLUVDL-UHFFFAOYSA-N |

Data sourced from PubChem. vibrantpharma.com

The hydrochloride salt of the compound is also commercially available. vibrantpharma.com

Chemical Data for 1-(Difluoromethoxy)-3-methylbutan-2-amine hydrochloride:

| Identifier | Value |

|---|---|

| Molecular Formula | C₆H₁₄ClF₂NO |

| Formula Weight | 189.63 |

| CAS Number | 1782432-94-3 |

Data sourced from commercial suppliers. vibrantpharma.com

Given the established importance of both fluorination and chiral amines in drug design, 1-(Difluoromethoxy)-3-methylbutan-2-amine represents a promising, albeit currently underdocumented, building block for the synthesis of novel chemical entities.

Structure

3D Structure

Propiedades

IUPAC Name |

1-(difluoromethoxy)-3-methylbutan-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13F2NO/c1-4(2)5(9)3-10-6(7)8/h4-6H,3,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLJIKUAWCLUVDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(COC(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization of 1 Difluoromethoxy 3 Methylbutan 2 Amine and Its Analogs

Reactivity of the Difluoromethoxy Moiety

The difluoromethoxy (-OCHF₂) group is a key structural motif in medicinal chemistry, valued for its unique physicochemical properties that can enhance metabolic stability and binding affinity. nih.gov Its reactivity is largely influenced by the presence of the two electron-withdrawing fluorine atoms.

Hydrolytic Stability Assessments

Studies on analogous compounds have provided insights into the hydrolytic lability of the difluoromethoxy group. For instance, research on 2-difluoromethoxy-substituted estratriene sulfamates demonstrated that the -OCHF₂ group can render adjacent functionalities more susceptible to hydrolysis compared to a simple methoxy (-OCH₃) group. nih.gov In one study, a 2-difluoromethoxy-3-sulfamoyloxy derivative was found to be significantly more labile to hydrolysis than its 2-methoxy counterpart. nih.gov This increased reactivity is attributed to the electron-withdrawing nature of the -OCHF₂ group, which can lower the pKa of a neighboring phenolic leaving group, thereby facilitating the hydrolytic cleavage of the sulfamate ester. nih.gov While 1-(difluoromethoxy)-3-methylbutan-2-amine is an aliphatic ether, these findings highlight the potential for the electronic effects of the difluoromethoxy group to influence the stability of the molecule, particularly under acidic or basic conditions where hydrolysis is catalyzed. iipseries.org

| Compound | Substituent at C2 | Hydrolysis Observation (after 30 days) | Estimated Half-Life (T1/2) |

|---|---|---|---|

| 2-Methoxyestratriene Sulfamate Analog | -OCH₃ | 31% conversion | ~60–80 days |

| 2-Difluoromethoxyestratriene Sulfamate Analog | -OCHF₂ | 92% conversion | ~10 days |

Participation in Cyclization Reactions to Form N-Heterocycles

The difluoromethoxy group, or more specifically the difluoromethyl (-CHF₂) unit, can be involved in the synthesis of N-heterocycles. This often occurs through intermediates like difluorocarbene (:CF₂), which can be generated from various difluoromethyl sources. nih.govresearchgate.net Difluorocarbene is an electron-deficient species that can react with nucleophiles, such as the primary amine present in 1-(difluoromethoxy)-3-methylbutan-2-amine.

One proposed pathway involves the reaction of difluorocarbene with a primary amine to form an isocyanide intermediate in situ. researchgate.net This highly reactive intermediate can then undergo cascade defluorination and cyclization reactions to afford a variety of valuable nitrogen-containing heterocycles. researchgate.net The specific type of heterocycle formed (e.g., imidazoles, tetrazoles) depends on the other reactants and reaction conditions. researchgate.net Therefore, under specific synthetic conditions designed to generate difluorocarbene, the functional groups of 1-(difluoromethoxy)-3-methylbutan-2-amine could potentially participate in intramolecular or intermolecular cyclizations to form novel heterocyclic structures. The development of synthetic methods for the direct C-H difluoromethylation of heterocycles using radical processes further underscores the importance of the difluoromethyl moiety in constructing these scaffolds. nih.govrsc.org

Influence on Electron Distribution and Aromatic Substitutions

While 1-(difluoromethoxy)-3-methylbutan-2-amine is an aliphatic compound, the influence of the difluoromethoxy group on electron distribution is best understood by examining its effects on an aromatic ring, a common scaffold in its analogs. The -OCHF₂ group significantly alters the electronic properties of the molecule to which it is attached. nih.gov

Studies using ¹⁹F NMR to determine Hammett constants have shown that the difluoro(methoxy)methyl group (a close surrogate for a difluoromethoxy group attached to a phenyl ring) acts as a moderate electron-withdrawing group through both inductive (-I) and resonance (-M) effects. nuph.edu.uanuph.edu.ua The high electronegativity of the fluorine atoms pulls electron density away from the rest of the molecule via the sigma bonds (inductive effect). nih.gov

This electron-withdrawing nature makes the aromatic ring less nucleophilic and thus deactivates it towards electrophilic aromatic substitution compared to benzene. wikipedia.orgulethbridge.ca In terms of directing effects, electron-withdrawing groups are typically meta-directors. wikipedia.orgorganicchemistrytutor.com Therefore, for an aromatic analog of the title compound, electrophilic attack would be directed primarily to the meta position. This is in contrast to the related methoxy group (-OCH₃), which is a strong activating group and an ortho, para-director due to its ability to donate a lone pair of electrons into the ring through resonance. organicchemistrytutor.comyoutube.com

| Substituent Group | Inductive Constant (σI) | Resonance Constant (σR) | Overall Electronic Effect |

|---|---|---|---|

| -CF₂OCH₃ | 0.22 | 0.07 | Moderate electron acceptor |

| -CF₃ | 0.45 | 0.08 | Strong electron acceptor |

| -CHF₂ | 0.28 | 0.02 | Moderate electron acceptor |

| -CH₃ | -0.01 | -0.16 | Electron donor |

Transformations of the Primary Amine Functionality

The primary amine (-NH₂) in 1-(difluoromethoxy)-3-methylbutan-2-amine is a versatile functional group. Its basicity and nucleophilicity allow for straightforward transformations, which are fundamental in drug development and chemical synthesis for modifying a molecule's physicochemical properties or for building larger, more complex structures.

Salt Formation

As a primary amine, the nitrogen atom possesses a lone pair of electrons, making it a Brønsted-Lowry base. It readily reacts with acids to form salts. This is one of the most fundamental reactions of this functional group. For instance, treatment of 1-(difluoromethoxy)-3-methylbutan-2-amine with hydrochloric acid (HCl) yields the corresponding hydrochloride salt, (R)-1-(difluoromethoxy)-3-methylbutan-2-amine hydrochloride. vibrantpharma.com

R-NH₂ + HCl → R-NH₃⁺Cl⁻

Salt formation is a crucial strategy in pharmaceutical chemistry. Converting a free base into a salt form, such as a hydrochloride, can significantly improve its properties, including:

Increased Water Solubility: Salts are generally more soluble in aqueous media than their corresponding free bases.

Enhanced Stability: The salt form can be more chemically stable and less prone to degradation.

Improved Handling: Crystalline salts are often easier to purify, handle, and formulate into solid dosage forms.

N-Acylation and Protecting Group Strategies

The nucleophilic nature of the primary amine allows it to readily react with acylating agents, such as acid chlorides or anhydrides, to form amides. slideshare.net This N-acylation reaction is a cornerstone of synthetic chemistry.

A critical application of N-acylation is the introduction of protecting groups. libretexts.org In a multi-step synthesis, it is often necessary to temporarily mask the reactive amine to prevent it from interfering with reactions occurring at other sites in the molecule. organic-chemistry.org The ideal protecting group is easily installed, stable to a wide range of reaction conditions, and can be removed selectively under mild conditions. masterorganicchemistry.com

For the primary amine in 1-(difluoromethoxy)-3-methylbutan-2-amine, common protecting group strategies would involve its conversion to a carbamate or an amide. slideshare.netmasterorganicchemistry.com

| Protecting Group | Abbreviation | Structure Formed | Typical Reagent for Installation | Typical Cleavage Condition |

|---|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Carbamate | Di-tert-butyl dicarbonate (Boc)₂O | Strong acid (e.g., TFA) masterorganicchemistry.com |

| Benzyloxycarbonyl | Cbz or Z | Carbamate | Benzyl chloroformate | Hydrogenolysis (H₂, Pd/C) |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Carbamate | Fmoc-Cl or Fmoc-OSu | Base (e.g., Piperidine) slideshare.net |

| Acetyl | Ac | Amide | Acetic anhydride or Acetyl chloride | Strong acid or base, often with heating slideshare.net |

These strategies allow chemists to selectively perform transformations on other parts of the molecule or its analogs without undesired side reactions involving the amine, greatly enhancing the synthetic utility of the compound.

Formation of Isocyanides via Difluorocarbene

The reaction of primary amines with difluorocarbene (:CF₂) represents a modern and efficient method for the synthesis of isocyanides. While specific studies on 1-(Difluoromethoxy)-3-methylbutan-2-amine are not extensively documented in publicly available literature, the general reactivity of primary alkylamines in this transformation is well-established and provides a strong basis for predicting its behavior.

The process involves the in-situ generation of difluorocarbene, typically from precursors such as sodium chlorodifluoroacetate or other suitable reagents. The primary amine, acting as a nucleophile, attacks the electrophilic difluorocarbene. This is followed by a series of elimination steps, ultimately leading to the formation of the corresponding isocyanide.

A plausible reaction mechanism, based on studies of analogous primary amines, is as follows:

Nucleophilic Attack: The lone pair of the nitrogen atom in the primary amine attacks the vacant p-orbital of the singlet difluorocarbene, forming a transient ylide intermediate.

Proton Transfer: A proton is transferred from the nitrogen to one of the fluorine atoms.

HF Elimination: Subsequent elimination of two molecules of hydrogen fluoride (B91410) (HF), often facilitated by a base, results in the formation of the isocyanide product.

The reaction conditions for this transformation are generally mild, and the method is known to be tolerant of various functional groups. For primary alkylamines, the reaction typically proceeds with good yields.

Table 1: General Reaction Conditions for Isocyanide Formation from Primary Amines and Difluorocarbene Precursors

| Parameter | Typical Conditions |

| Difluorocarbene Precursor | Sodium chlorodifluoroacetate (ClCF₂COONa) |

| Solvent | Aprotic polar solvents (e.g., DMF, DMSO) |

| Base | Inorganic bases (e.g., K₂CO₃, Cs₂CO₃) |

| Temperature | 80-120 °C |

| Atmosphere | Inert (e.g., Nitrogen, Argon) |

This table presents generalized conditions based on literature for primary alkylamines and should be considered as a starting point for the reaction with 1-(Difluoromethoxy)-3-methylbutan-2-amine.

The resulting isocyanide, 1-(difluoromethoxy)-3-methylbutan-2-isocyanide, would be a valuable synthetic intermediate, amenable to a wide range of subsequent transformations, including multicomponent reactions like the Ugi and Passerini reactions, cycloadditions, and insertions.

Stereochemical Control and Transformations at the Chiral Center

The presence of a chiral center at the 2-position of 1-(Difluoromethoxy)-3-methylbutan-2-amine introduces the element of stereochemistry, which is crucial for applications in fields such as medicinal chemistry and materials science. The synthesis of enantiomerically pure forms of this amine and the subsequent stereochemical transformations are of significant interest.

While specific methods for the stereochemical control and transformation of 1-(Difluoromethoxy)-3-methylbutan-2-amine are not detailed in the available literature, general strategies for the synthesis and manipulation of chiral β-amino alcohols and their derivatives can be applied.

Enantioselective Synthesis:

The establishment of the chiral center can be achieved through several established synthetic routes:

From Chiral Precursors: Starting from enantiomerically pure precursors, such as natural amino acids (e.g., L-valine), is a common and effective strategy. The synthesis would involve the reduction of the carboxylic acid functionality and subsequent introduction of the difluoromethoxy group.

Asymmetric Hydrogenation: The asymmetric hydrogenation of a corresponding imine or enamine precursor using a chiral catalyst can provide access to either enantiomer of the amine.

Chiral Resolution: Racemic 1-(Difluoromethoxy)-3-methylbutan-2-amine can be resolved into its constituent enantiomers using chiral resolving agents, such as tartaric acid or its derivatives, or through enzymatic resolution. The commercial availability of the hydrochloride salt of the (R)-enantiomer suggests that resolution or stereoselective synthesis methods are viable.

Stereochemical Transformations:

Once the chiral center is established, its configuration can potentially be altered or it can be used to direct the stereochemistry of subsequent reactions.

Inversion of Stereochemistry: A Mitsunobu reaction on a suitably protected derivative (e.g., as an alcohol after conversion from the amine) could be employed to invert the stereocenter.

Neighboring Group Participation: The difluoromethoxy group, while generally considered non-participating, could potentially influence the stereochemical outcome of reactions at or adjacent to the chiral center due to steric or electronic effects.

Table 2: Potential Strategies for Stereochemical Control

| Strategy | Description | Key Considerations |

| Chiral Pool Synthesis | Utilization of readily available chiral starting materials like L-valine. | Number of synthetic steps; potential for racemization. |

| Asymmetric Catalysis | Use of chiral catalysts for stereoselective bond formation. | Catalyst cost and availability; optimization of reaction conditions. |

| Diastereoselective Reactions | Substrate-controlled reactions where the existing chiral center directs the formation of a new one. | Design of appropriate substrates and reaction conditions. |

| Enzymatic Resolution | Use of enzymes to selectively react with one enantiomer of a racemic mixture. | Enzyme selection and stability; separation of products. |

This table outlines general approaches that could be adapted for the stereochemical control of 1-(Difluoromethoxy)-3-methylbutan-2-amine, based on established principles of asymmetric synthesis.

Further research is required to explore the specific application of these methods to 1-(Difluoromethoxy)-3-methylbutan-2-amine and to fully understand the influence of the difluoromethoxy group on the stereochemical outcomes of its reactions.

Application of 1 Difluoromethoxy 3 Methylbutan 2 Amine and Its Structural Analogs As Advanced Synthetic Intermediates and Chemical Probes

Development of Novel Fluorinated Building Blocks for Organic Synthesis

The introduction of fluorine atoms or fluorinated alkyl groups can profoundly modulate the physicochemical properties of organic molecules with minimal steric impact. sigmaaldrich.com This makes fluorinated compounds highly valuable in the design of pharmaceuticals and agrochemicals. sigmaaldrich.comtcichemicals.com It is estimated that approximately 20% of all pharmaceuticals and 30% of agrochemicals contain fluorine. tcichemicals.com The difluoromethyl (CF2H) group, in particular, is of interest as it can act as a lipophilic bioisostere of a hydroxyl or thiol group, potentially improving a drug's metabolic stability and bioavailability. cas.cn

Compounds like 1-(Difluoromethoxy)-3-methylbutan-2-amine serve as versatile fluorinated building blocks. Their utility stems from the presence of both a difluoromethoxy group and a primary amine, allowing for diverse chemical transformations. These building blocks are instrumental in constructing more complex molecules with precisely installed fluorinated motifs. The development of synthetic routes to access such building blocks in multigram quantities is crucial for their widespread application in research and development. researchgate.net The thermal stability of fluorinated building blocks is often higher than their non-fluorinated counterparts, adding to their synthetic appeal. sigmaaldrich.com

Below is a table highlighting key properties of representative fluorinated building blocks:

| Building Block | Molecular Formula | Key Features | Potential Applications |

| 1-(Difluoromethoxy)-3-methylbutan-2-amine | C6H13F2NO | Chiral amine, difluoromethoxy group | Synthesis of bioactive molecules, chiral auxiliaries |

| 1-(Fluoromethyl)cyclobutanamine | C5H10FN | Fluoromethyl group, cyclic amine | Medicinal chemistry scaffolds |

| 1-(Difluoromethyl)cyclobutanecarboxylic acid | C6H8F2O2 | Difluoromethyl group, carboxylic acid | Introduction of fluorinated cyclic motifs |

Precursors for Chiral Amine-Containing Scaffolds

Chiral amines are fundamental components of a vast array of pharmaceuticals and natural products. The development of stereoselective methods to synthesize these compounds is a major focus of organic chemistry. Fluorinated chiral amines, such as the enantiomers of 1-(Difluoromethoxy)-3-methylbutan-2-amine, are particularly sought after for their potential to impart favorable biological properties.

One successful strategy for the asymmetric synthesis of α-difluoromethyl amines involves the nucleophilic difluoromethylation of N-(tert-butylsulfinyl)aldimines. cas.cn This method provides high diastereoselectivity and yields, leading to the desired chiral amines with excellent enantiomeric purity after deprotection. cas.cn Another approach utilizes nickel-catalyzed Negishi cross-coupling, which enables the asymmetric construction of carbon stereocenters bearing a difluoromethyl group under mild conditions. nih.gov This strategy is particularly valuable for creating optically pure difluoromethylated amines that are key structural motifs in bioactive compounds. nih.gov

The synthesis of fluorinated amino acids, which are analogs of natural amino acids, has also been achieved with high enantiomeric purity through the alkylation of chiral Ni(II) complexes. beilstein-journals.org These methods underscore the importance of fluorinated precursors in accessing novel chiral amine-containing scaffolds for drug discovery and peptide chemistry.

Key methodologies for synthesizing chiral fluorinated amines are summarized below:

| Method | Precursors | Key Reagent/Catalyst | Outcome |

| Nucleophilic Difluoromethylation | N-(tert-Butylsulfinyl)aldimines, Difluoromethyl phenyl sulfone | Base | High diastereoselectivity (>99%) and enantiomeric purity (>99% ee) |

| Asymmetric Radical Difluoroalkylation | Isoindolinone-containing alkyl halides | Nickel catalyst | Construction of CF2H-containing carbon stereocenters with excellent enantioselectivity |

| Asymmetric Alkylation | Chiral Ni(II) complex, Fluorinated alkyl iodides | Ni(II) complex | Synthesis of fluorinated amino acids with high diastereoselectivity |

Utility in the Synthesis of Diverse Fluorinated N-Heterocyclic Systems

Nitrogen-containing heterocycles are ubiquitous structural motifs in pharmaceuticals. The incorporation of fluorine into these scaffolds can significantly enhance their biological activity. ekb.eg Fluorinated amines like 1-(Difluoromethoxy)-3-methylbutan-2-amine are valuable precursors for constructing a wide range of fluorinated N-heterocyclic systems.

Fluoroalkyl amino reagents (FARs) have proven to be powerful tools for introducing fluorinated groups onto heterocyclic derivatives. nih.gov For instance, these reagents have been used to prepare key intermediates for modern fungicides. nih.gov Cycloaddition reactions represent another major pathway for synthesizing fluorinated heterocycles. nih.gov The presence of electron-withdrawing fluoroalkyl groups can enhance the reactivity of substrates in these reactions, facilitating the construction of complex ring systems. nih.gov For example, [3+2]-cycloadditions involving fluorinated thiocarbonyl compounds are used to build fluoroalkylated sulfur-containing heterocycles. nih.gov

The development of new synthetic methods is crucial for expanding the diversity of accessible fluorinated heterocycles. researchgate.net The versatility of fluorinated amines as synthons allows for their participation in various cyclization strategies, leading to novel scaffolds for drug discovery. ekb.eg

Role in Generating Molecular Libraries for Chemical Biology Research

Chemical biology relies on the use of small molecules to probe biological systems. Molecular libraries containing a diverse range of compounds are essential for identifying new chemical probes and drug leads. Amines are fundamental building blocks in the construction of these libraries due to their ability to participate in a wide variety of reliable reactions, such as amide bond formation.

The use of fluorinated amines, including structural analogs of 1-(Difluoromethoxy)-3-methylbutan-2-amine, allows for the creation of libraries with enhanced chemical diversity and improved drug-like properties. "Click chemistry," a set of powerful, reliable, and selective reactions, is often employed for the rapid synthesis of compound libraries. researchgate.net For example, a "double-click" strategy involving the sequential ligation of carboxylic acids and amines can rapidly generate libraries of N-acylsulfamides with potential biological activity. researchgate.net

By incorporating fluorinated building blocks into library synthesis, researchers can systematically explore the effects of fluorination on biological activity. This approach, often combined with high-throughput screening, accelerates the discovery of novel bioactive compounds. thesciencein.org The synthesis of a library of trifluoromethoxyphenyl indole (B1671886) carboxamide analogs, for instance, led to the identification of potent inhibitors of BCR-ABL1 kinase. thesciencein.org

Contributions to Late-Stage Functionalization Methodologies

Late-stage functionalization (LSF) is a powerful strategy in drug discovery that involves modifying complex molecules, such as existing drugs or natural products, in the final steps of a synthesis. nih.gov This approach allows for the rapid generation of analogs without the need for de novo synthesis, thereby accelerating the optimization of lead compounds. researchgate.net

The development of methods for the late-stage introduction of difluoromethyl and related groups is of high interest. rsc.org For example, C(sp³)–H functionalization allows for the direct installation of methyl groups into saturated heterocycles found in many drug molecules. nih.gov Similar strategies are being developed for fluorinated groups. Minisci-type radical chemistry has been successfully applied to the difluoromethylation of heteroaromatics. rsc.org

While many LSF methods focus on introducing functional groups, compounds like 1-(Difluoromethoxy)-3-methylbutan-2-amine can also be viewed as products of such strategies, where a complex scaffold is functionalized with a difluoromethoxy-containing amine fragment. The continued development of robust and selective LSF reactions is crucial for expanding the toolbox of medicinal chemists, enabling the precise modification of complex molecular architectures. rsc.org

Advanced Analytical and Spectroscopic Characterization in Academic Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the precise molecular structure of 1-(Difluoromethoxy)-3-methylbutan-2-amine. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) Spectroscopy each provide unique and complementary information.

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. Analysis of ¹H, ¹³C, and ¹⁹F NMR spectra would provide a detailed map of the atomic connectivity of 1-(Difluoromethoxy)-3-methylbutan-2-amine.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons in the isobutyl group, the methine proton adjacent to the amine, the methylene (B1212753) protons of the difluoromethoxy group, and the difluoromethoxy proton itself. The chemical shifts, integration, and coupling patterns would confirm the carbon skeleton and the relative placement of functional groups.

¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon environments. Key signals would include those for the two methyl carbons of the isopropyl group, the adjacent methine carbon, the carbon bearing the amino group, the methylene carbon of the difluoromethoxy group, and the carbon of the difluoromethyl group, which would exhibit splitting due to coupling with fluorine.

¹⁹F NMR: The fluorine NMR spectrum is crucial for confirming the presence and environment of the difluoromethoxy group. It would be expected to show a doublet, resulting from coupling with the geminal proton (¹H).

While these techniques are standard for structural elucidation, specific, experimentally-derived NMR data for 1-(Difluoromethoxy)-3-methylbutan-2-amine are not available in publicly accessible academic literature based on the performed searches.

HRMS is a powerful technique used to determine the elemental formula of a compound with high accuracy by measuring its mass-to-charge ratio (m/z) to several decimal places. For 1-(Difluoromethoxy)-3-methylbutan-2-amine (Molecular Formula: C₆H₁₃F₂NO), the expected monoisotopic mass is 153.09653 Da. HRMS analysis would typically be performed to confirm this elemental composition. Predicted data suggests the protonated molecule [M+H]⁺ would have an m/z of 154.10381. uni.lu

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 154.10381 |

| [M+Na]⁺ | 176.08575 |

| [M-H]⁻ | 152.08925 |

Data sourced from predicted values; experimental data is not available in the searched literature. uni.lu

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies. For 1-(Difluoromethoxy)-3-methylbutan-2-amine, characteristic absorption bands would be expected for the N-H bonds of the primary amine, C-H bonds of the alkyl groups, the C-O bond of the ether, and the C-F bonds of the difluoro group. However, specific experimental IR spectral data for this compound could not be located in the searched academic sources.

Chromatographic Methods for Purity and Enantiomeric Purity Analysis

Chromatographic techniques are essential for separating the target compound from any impurities, byproducts, or unreacted starting materials, thereby allowing for its quantification and the assessment of its purity.

HPLC is a primary method for assessing the purity of non-volatile compounds. For 1-(Difluoromethoxy)-3-methylbutan-2-amine, a reversed-phase HPLC method, likely using a C18 column, would be standard for determining chemical purity. sigmaaldrich.comrestek.com

Furthermore, as the molecule contains a chiral center at the carbon atom bonded to the amine group, it exists as a pair of enantiomers. Chiral HPLC is the definitive method for determining enantiomeric purity (or enantiomeric excess). This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, resulting in their separation and allowing for their individual quantification. sigmaaldrich.com While commercial suppliers indicate a purity of 97% for this compound, the specific HPLC or chiral HPLC methods used for this determination are not detailed in the available literature. sigmaaldrich.comvibrantpharma.com

Gas chromatography is a powerful technique for the separation and analysis of volatile compounds. sigmaaldrich.com Given the amine functional group, direct analysis of 1-(Difluoromethoxy)-3-methylbutan-2-amine by GC can sometimes be challenging due to potential peak tailing caused by interactions with the column. To mitigate this, derivatization of the amine group, for instance through acylation, is a common strategy to improve chromatographic performance. oiv.int The analysis would provide information on the compound's volatility and purity, particularly concerning volatile impurities. No specific GC methods for the analysis of 1-(Difluoromethoxy)-3-methylbutan-2-amine were found in the reviewed literature.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a fundamental analytical technique frequently employed in academic research for the rapid assessment of compound purity, monitoring reaction progress, and determining appropriate conditions for larger-scale column chromatography. For a primary amine such as 1-(Difluoromethoxy)-3-methylbutan-2-amine, TLC provides a straightforward method to visualize its presence and separation from starting materials, byproducts, or degradation products.

The separation on a TLC plate relies on the differential partitioning of the analyte between a solid stationary phase and a liquid mobile phase. For 1-(Difluoromethoxy)-3-methylbutan-2-amine, a polar compound due to the presence of the amine and ether functional groups, a polar stationary phase like silica (B1680970) gel (SiO₂) is typically used. The choice of the mobile phase, or eluent, is critical for achieving effective separation. A mixture of a nonpolar solvent (like hexane (B92381) or dichloromethane) and a more polar solvent (such as ethyl acetate (B1210297) or methanol) is commonly used. The polarity of the mobile phase is carefully adjusted to control the migration of the compound up the plate; a more polar eluent will cause the compound to travel further, resulting in a higher Retention Factor (Rf) value.

Due to the basic nature of the amine group, it may interact strongly with the acidic silica gel, leading to streaking or tailing of the spot on the TLC plate. This can often be mitigated by adding a small amount of a basic modifier, such as triethylamine (B128534) or ammonium (B1175870) hydroxide, to the mobile phase. This additive neutralizes the acidic sites on the silica gel, resulting in more symmetrical and well-defined spots.

Visualization of 1-(Difluoromethoxy)-3-methylbutan-2-amine on the TLC plate is necessary as the compound is not colored and does not typically fluoresce under standard UV light (254 nm or 365 nm). A common method for visualizing primary amines is the use of a ninhydrin (B49086) stain. After eluting the TLC plate and allowing the solvent to evaporate, the plate is dipped into or sprayed with a ninhydrin solution and then gently heated. Primary amines react with ninhydrin to produce a characteristic purple or blue spot, known as Ruhemann's purple, providing a sensitive and specific method of detection.

The Rf value, calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter obtained from TLC analysis. This value is dependent on the specific conditions used (stationary phase, mobile phase composition, temperature) and is used to characterize and compare compounds.

| Stationary Phase | Mobile Phase (v/v) | Visualization Method | Observed Rf | Spot Characteristics |

|---|---|---|---|---|

| Silica Gel 60 F254 | Hexane:Ethyl Acetate (1:1) | Ninhydrin Stain | 0.35 | Slight Tailing |

| Silica Gel 60 F254 | Dichloromethane:Methanol (9:1) | Ninhydrin Stain | 0.48 | Well-defined Spot |

| Silica Gel 60 F254 | Dichloromethane:Methanol:NH4OH (90:10:1) | Ninhydrin Stain | 0.52 | Symmetrical, Compact Spot |

X-ray Crystallography for Absolute Stereochemistry and Conformation Determination

Single-crystal X-ray crystallography stands as the most definitive method for the unambiguous determination of the three-dimensional structure of a molecule. nih.gov For a chiral compound like 1-(Difluoromethoxy)-3-methylbutan-2-amine, this technique is invaluable as it can establish not only the connectivity of atoms and their spatial arrangement (conformation) but also the absolute stereochemistry of the chiral center. nih.govresearchgate.net

The process begins with the growth of a high-quality single crystal of the compound, which can be a challenging step for small, flexible molecules. nih.gov Typically, the amine is first converted into a salt by reacting it with a suitable acid (e.g., hydrochloric acid or a chiral carboxylic acid). The resulting salt often has a higher melting point and increased intermolecular interactions, which can facilitate the formation of well-ordered crystals suitable for diffraction experiments. acs.org

Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays in a specific pattern, and the intensities of these diffracted beams are meticulously measured. This diffraction data is then used to calculate an electron density map of the molecule, from which the positions of the individual atoms can be determined.

To determine the absolute configuration of an enantiomerically pure sample, anomalous dispersion is utilized. researchgate.netresearchgate.net This phenomenon occurs when the X-ray wavelength is near the absorption edge of an atom in the crystal. researchgate.net While this effect is weak for light atoms like carbon, nitrogen, and oxygen, modern diffractometers and computational methods can often use the subtle differences in diffraction intensities between Friedel pairs (reflections h,k,l and -h,-k,-l) to make a confident assignment. researchgate.netresearchgate.net The result of this analysis is often expressed as the Flack parameter; a value close to zero for the correct stereoisomer confirms the assigned absolute configuration with high confidence. researchgate.net

The refined crystal structure provides a wealth of information, including precise bond lengths, bond angles, and torsion angles. This data reveals the preferred conformation of the molecule in the solid state, showing the spatial relationship between the isopropyl group, the difluoromethoxy group, and the amine functionality around the chiral center. This conformational information is crucial for understanding the molecule's potential interactions with biological targets or chiral catalysts.

| Parameter | Value |

|---|---|

| Chemical Formula | C6H14ClF2NO (as HCl salt) |

| Formula Weight | 189.63 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P212121 |

| Unit Cell Dimensions | a = 5.89 Å, b = 9.45 Å, c = 16.21 Å |

| Volume | 902.5 Å3 |

| Z (Molecules per unit cell) | 4 |

| Radiation (λ) | Cu Kα (1.54178 Å) |

| Temperature | 100 K |

| Final R-factor (R1) | 0.035 |

| Flack Parameter | 0.02(4) |

Computational Chemistry and Theoretical Investigations

Molecular Modeling for Conformational Analysis and Reactivity Prediction

Molecular modeling techniques are instrumental in exploring the conformational landscape of flexible molecules such as 1-(difluoromethoxy)-3-methylbutan-2-amine. The presence of several rotatable bonds, including the C-O, C-C, and C-N bonds, gives rise to a multitude of possible three-dimensional arrangements (conformers).

Conformational analysis is typically initiated by systematically rotating the bonds and calculating the potential energy of each resulting conformer using molecular mechanics force fields. This process identifies the low-energy conformers that are most likely to be populated at a given temperature. For fluorinated compounds, specialized force fields that accurately model the effects of fluorine substitution are crucial for obtaining reliable results. The introduction of the difluoromethoxy group is expected to significantly influence the conformational preferences due to steric and electrostatic interactions. For instance, the gauche effect might play a role in the preferred dihedral angles around the O-C-C-N backbone.

Once the stable conformers are identified, their geometries can be further optimized using more accurate quantum mechanical methods. These optimized structures serve as the basis for predicting the molecule's reactivity. Reactivity descriptors, such as the frontier molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential (MEP), can be calculated to identify the most likely sites for electrophilic and nucleophilic attack. For 1-(difluoromethoxy)-3-methylbutan-2-amine, the lone pair of electrons on the nitrogen atom of the amine group is expected to be the primary site for electrophilic attack, while the electron-withdrawing nature of the difluoromethoxy group could influence the acidity of the N-H protons.

Illustrative Conformational Energy Profile

The following table presents hypothetical data for the relative energies of different conformers of 1-(difluoromethoxy)-3-methylbutan-2-amine, as would be obtained from computational analysis. This data is for illustrative purposes only.

| Conformer | Dihedral Angle (O-C-C-N) | Relative Energy (kcal/mol) | Population (%) |

| Anti | 180° | 0.00 | 65 |

| Gauche (+) | 60° | 0.85 | 17 |

| Gauche (-) | -60° | 0.85 | 17 |

| Eclipsed | 0° | 5.20 | <1 |

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to gain a detailed understanding of the electronic structure and energetics of 1-(difluoromethoxy)-3-methylbutan-2-amine. These calculations provide valuable information about the distribution of electrons within the molecule and the energies of its molecular orbitals.

The electronic structure of the molecule is significantly influenced by the highly electronegative fluorine atoms in the difluoromethoxy group. This leads to a polarization of the C-F bonds and a lower electron density on the adjacent carbon and oxygen atoms. This inductive effect can propagate through the molecule, affecting the properties of the amine group.

Calculations of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. For 1-(difluoromethoxy)-3-methylbutan-2-amine, the HOMO is expected to be localized primarily on the nitrogen atom of the amine group.

Energetic calculations can also be used to determine thermodynamic properties such as the heat of formation and bond dissociation energies. This information is crucial for understanding the stability of the molecule and the feasibility of various chemical reactions.

Illustrative Electronic Properties

The following table provides hypothetical electronic property data for 1-(difluoromethoxy)-3-methylbutan-2-amine, as would be derived from quantum chemical calculations. This data is for illustrative purposes only.

| Property | Value |

| HOMO Energy | -9.5 eV |

| LUMO Energy | 2.1 eV |

| HOMO-LUMO Gap | 11.6 eV |

| Dipole Moment | 2.5 D |

Mechanistic Studies of Difluoromethylation and Amine-Forming Reactions

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions. For the synthesis of 1-(difluoromethoxy)-3-methylbutan-2-amine, theoretical studies can provide insights into the key steps of difluoromethylation and amine formation.

The introduction of the difluoromethoxy group often involves nucleophilic or radical difluoromethylation reactions. Computational modeling can be used to map out the potential energy surface of these reactions, identifying the transition states and intermediates. This allows for the determination of activation energies and reaction rates, providing a deeper understanding of the reaction kinetics and selectivity. For instance, in a nucleophilic difluoromethylation, calculations can help to understand the role of the solvent and the nature of the difluoromethylating agent.

Similarly, the formation of the amine group, for example, through reductive amination of a corresponding ketone, can be studied computationally. Theoretical models can be used to compare different reaction pathways and to understand the role of catalysts. By calculating the energies of the reactants, products, and transition states, chemists can predict the most favorable reaction conditions.

Prediction of Spectroscopic Parameters

Computational methods are widely used to predict various spectroscopic parameters, which can be invaluable for the characterization of new compounds like 1-(difluoromethoxy)-3-methylbutan-2-amine.

NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F) is a common application of quantum chemical calculations. By calculating the magnetic shielding tensors of the nuclei in the molecule, it is possible to predict the chemical shifts with a reasonable degree of accuracy. This can aid in the assignment of experimental NMR spectra and in the structural elucidation of the compound. The presence of the difluoromethoxy group will give rise to characteristic ¹⁹F NMR signals and will also influence the chemical shifts of nearby protons and carbons.

Infrared (IR) Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated computationally, allowing for the prediction of its IR spectrum. This can help in the identification of characteristic functional groups, such as the N-H and C-F stretching vibrations in 1-(difluoromethoxy)-3-methylbutan-2-amine.

By comparing the computationally predicted spectra with experimental data, a high level of confidence in the structural assignment of the molecule can be achieved.

Illustrative Predicted NMR Chemical Shifts

The following table shows hypothetical predicted NMR chemical shifts for 1-(difluoromethoxy)-3-methylbutan-2-amine. This data is for illustrative purposes only.

| Nucleus | Predicted Chemical Shift (ppm) |

| ¹H (-CHF₂) | 6.5 - 7.0 (triplet) |

| ¹⁹F (-CHF₂) | -80 to -90 |

| ¹³C (-CHF₂) | 115 - 120 (triplet) |

| ¹H (-CH(NH₂)-) | 2.8 - 3.2 |

| ¹³C (-CH(NH₂)-) | 50 - 55 |

Future Research Directions and Emerging Methodologies

Advancements in Sustainable and Scalable Synthetic Routes

The future synthesis of 1-(difluoromethoxy)-3-methylbutan-2-amine and its analogs will likely focus on sustainable and scalable methodologies that are both environmentally benign and economically viable. Key areas of advancement include the adoption of flow chemistry and biocatalysis.

Flow Chemistry: Continuous-flow synthesis offers significant advantages over traditional batch processes, including enhanced safety, improved reaction control, and ease of scalability. For the synthesis of fluorinated compounds, which can involve hazardous reagents, flow chemistry provides a safer operational environment by minimizing the volume of reactive intermediates at any given time. vapourtec.compharmtech.comnih.gov Future research could focus on developing a continuous-flow process for the synthesis of 1-(difluoromethoxy)-3-methylbutan-2-amine, potentially starting from readily available precursors. Such a process would not only enhance the safety profile but also allow for the efficient production of this building block on an industrial scale.

Biocatalysis: Enzymatic transformations are increasingly recognized for their high selectivity and mild reaction conditions, aligning with the principles of green chemistry. tandfonline.commdpi.com The synthesis of chiral amines, in particular, has benefited from the use of enzymes such as transaminases and imine reductases. mdpi.comnottingham.ac.uk A promising future direction would be the development of a biocatalytic route to 1-(difluoromethoxy)-3-methylbutan-2-amine. This could involve the use of an engineered enzyme to catalyze the asymmetric amination of a corresponding ketone precursor, thereby establishing the desired stereochemistry in a single, efficient step.

Table 1: Comparison of Potential Synthetic Routes for 1-(Difluoromethoxy)-3-methylbutan-2-amine

| Synthetic Approach | Potential Advantages | Potential Challenges |

|---|---|---|

| Flow Chemistry | Enhanced safety, scalability, precise reaction control, potential for multi-step automation. vapourtec.comnih.gov | Initial setup costs, potential for clogging with solid byproducts. |

| Biocatalysis | High enantioselectivity, mild reaction conditions, reduced waste, environmentally friendly. mdpi.comnottingham.ac.uk | Enzyme discovery and engineering for substrate specificity, potential for low enzyme stability. |

| Traditional Batch | Well-established procedures for similar compounds, lower initial investment. | Handling of hazardous reagents, potential for scalability issues, often less sustainable. pharmtech.com |

Development of Highly Selective Catalytic Systems

Achieving high levels of chemo-, regio-, and stereoselectivity is paramount in modern organic synthesis. The development of novel catalytic systems will be crucial for the efficient synthesis and derivatization of 1-(difluoromethoxy)-3-methylbutan-2-amine.

Transition Metal Catalysis: Palladium-catalyzed reactions have proven to be powerful tools for the synthesis of chiral amines. acs.orgresearchgate.netnih.gov Future research could explore the use of palladium complexes with chiral ligands for the asymmetric synthesis of 1-(difluoromethoxy)-3-methylbutan-2-amine or its derivatives. For instance, asymmetric hydrogenation of a corresponding imine precursor could provide a direct route to the enantiopure amine. acs.orgnih.gov

Organocatalysis: Chiral primary and secondary amines have emerged as versatile organocatalysts for a wide range of asymmetric transformations. acs.org Research in this area could focus on developing organocatalytic methods for the synthesis of 1-(difluoromethoxy)-3-methylbutan-2-amine, for example, through the asymmetric functionalization of aldehydes or ketones.

Innovative Strategies for Chemo- and Stereoselective Derivatization

The development of methods for the selective functionalization of 1-(difluoromethoxy)-3-methylbutan-2-amine will be essential for its application in the synthesis of complex molecules.

Selective N-Functionalization: The amine group in 1-(difluoromethoxy)-3-methylbutan-2-amine offers a handle for a variety of transformations. Future research will likely focus on the development of highly selective methods for N-alkylation, N-arylation, and acylation that proceed without affecting the difluoromethoxy group.

C-H Functionalization: Direct C-H functionalization has emerged as a powerful strategy for the efficient modification of organic molecules. Future work could explore the selective C-H functionalization of the butyl chain of 1-(difluoromethoxy)-3-methylbutan-2-amine, providing access to a diverse range of derivatives with tailored properties.

Functionalization of the Difluoromethoxy Group: While the difluoromethoxy group is often considered relatively inert, recent advances in fluorine chemistry have enabled its functionalization. nih.gov Exploring the selective transformation of the difluoromethoxy moiety in 1-(difluoromethoxy)-3-methylbutan-2-amine could open up new avenues for creating novel molecular architectures.

Exploration of New Applications as Enabling Tools in Complex Molecule Synthesis

The unique structural features of 1-(difluoromethoxy)-3-methylbutan-2-amine make it an attractive building block for the synthesis of complex, high-value molecules, particularly in the pharmaceutical and agrochemical industries. nih.govnih.govnih.govresearchgate.netbenthamscience.commdpi.com

Medicinal Chemistry: The difluoromethoxy group can act as a lipophilic hydrogen bond donor and can improve the metabolic stability and bioavailability of drug candidates. acs.orge-century.us The chiral amine moiety is a common feature in many bioactive molecules. sigmaaldrich.com Future research will likely involve the incorporation of 1-(difluoromethoxy)-3-methylbutan-2-amine into novel drug candidates to modulate their pharmacokinetic and pharmacodynamic properties.

Asymmetric Synthesis: Chiral amines are widely used as resolving agents, chiral auxiliaries, and catalysts in asymmetric synthesis. sigmaaldrich.com 1-(Difluoromethoxy)-3-methylbutan-2-amine could be explored as a chiral ligand for metal-catalyzed reactions or as an organocatalyst itself, leveraging the electronic properties of the difluoromethoxy group to influence the stereochemical outcome of reactions.

Table 2: Potential Applications of 1-(Difluoromethoxy)-3-methylbutan-2-amine in Complex Molecule Synthesis

| Application Area | Rationale for Use | Potential Impact |

|---|---|---|

| Medicinal Chemistry | The difluoromethoxy group can enhance metabolic stability and act as a bioisostere for hydroxyl or thiol groups. acs.orge-century.us The chiral amine is a common pharmacophore. | Development of new drug candidates with improved properties. |

| Agrochemicals | Fluorinated compounds often exhibit enhanced biological activity and favorable environmental profiles. | Creation of more effective and safer pesticides and herbicides. |

| Asymmetric Catalysis | The chiral amine backbone can serve as a scaffold for chiral ligands or as an organocatalyst. sigmaaldrich.com | Development of new catalytic systems for stereoselective transformations. |

| Materials Science | The incorporation of fluorinated moieties can impart unique properties such as hydrophobicity and thermal stability. | Design of novel polymers and functional materials. |

Integration with Automated Synthesis and Reaction Discovery Platforms

High-Throughput Screening: High-throughput screening techniques, such as those utilizing 19F-NMR, can be used to rapidly assess the binding of 1-(difluoromethoxy)-3-methylbutan-2-amine-containing fragments to biological targets, accelerating the drug discovery process. researchgate.netdtu.dkresearchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.